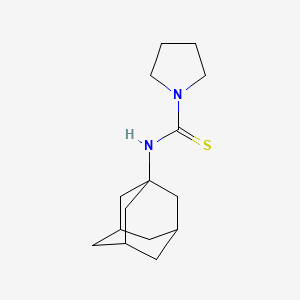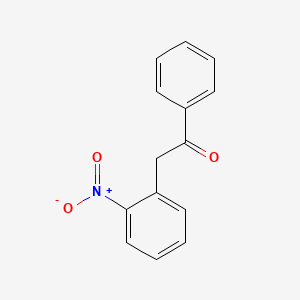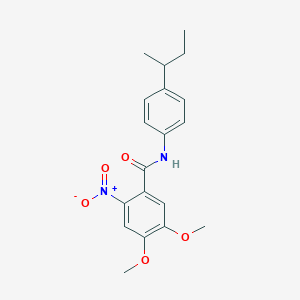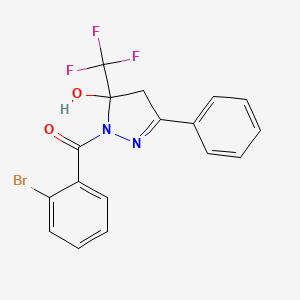![molecular formula C11H19N9 B5091311 N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)
N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine, also known as ABAH, is a compound that has gained significant interest in scientific research due to its unique properties. ABAH is a small molecule that is synthesized through a specific chemical process.
Mecanismo De Acción
The mechanism of action of N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine is not fully understood, but it is believed to act through multiple pathways. N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. It also activates the Nrf2 pathway, which is responsible for regulating antioxidant genes. N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various inflammatory genes.
Biochemical and Physiological Effects
N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in many diseases. N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has also been shown to improve insulin sensitivity and glucose uptake, which could be beneficial in the treatment of diabetes. In addition, N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been shown to improve cardiac function and reduce the risk of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine in lab experiments is its high solubility in water, which makes it easy to prepare solutions for experiments. N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine is also relatively stable and can be stored for long periods of time. However, one of the limitations of using N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the treatment of inflammatory bowel disease (IBD). Additionally, further research is needed to fully understand the mechanism of action of N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine and its potential use in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine is a compound that has gained significant interest in scientific research due to its unique properties. Its synthesis method involves the reaction of cyanoguanidine with 4,6-bis(isopropylamino)-1,3,5-triazine in the presence of a catalyst. N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine, including its potential use in the treatment of neurodegenerative diseases and IBD.
Métodos De Síntesis
The synthesis of N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine involves the reaction of cyanoguanidine with 4,6-bis(isopropylamino)-1,3,5-triazine in the presence of a catalyst. This process results in the formation of a white crystalline powder that is highly soluble in water. The purity of the synthesized N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine can be determined through various methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. In addition, N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been shown to have a positive effect on neuronal growth and regeneration.
Propiedades
IUPAC Name |
1-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N9/c1-6(2)15-9-17-10(16-7(3)4)19-11(18-9)20(5-12)8(13)14/h6-7H,1-4H3,(H3,13,14)(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPZTHIWSFIUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N(C#N)C(=N)N)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)

![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)

![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)
![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)



![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)
![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)
